molecular formula C18H13N3O5 B2361745 (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate CAS No. 1321717-07-0

(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B2361745
CAS No.: 1321717-07-0
M. Wt: 351.318
InChI Key: KIGIERXBTLCGIH-ZROIWOOFSA-N
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Description

(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate is an organic compound that features a complex structure with multiple functional groups, including a cyano group, a nitro group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nitroaniline Intermediate: The starting material, 3-nitroaniline, undergoes a reaction with an appropriate acylating agent to form the corresponding acylated product.

    Knoevenagel Condensation: The acylated intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.

    Esterification: The final step involves the esterification of the cyano-substituted intermediate with methyl 4-formylbenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Cyano Group: Formation of the corresponding primary amine.

    Substitution of Ester Group: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

(Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-(2-cyano-3-((3-nitrophenyl)amino)-3-oxoprop-1-en-1-yl)benzoate depends on its interaction with molecular targets. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The cyano and nitro groups can participate in electron transfer reactions, affecting the redox state of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: Similar in having a cyano group and an ester group, but differs in the rest of the structure.

    Nicotinonitrile: Contains a cyano group attached to a pyridine ring, differing in the aromatic system and functional groups.

Properties

IUPAC Name

methyl 4-[(Z)-2-cyano-3-(3-nitroanilino)-3-oxoprop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-26-18(23)13-7-5-12(6-8-13)9-14(11-19)17(22)20-15-3-2-4-16(10-15)21(24)25/h2-10H,1H3,(H,20,22)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIERXBTLCGIH-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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